molecular formula C12H22O2 B1346982 delta-Dodecalactone CAS No. 713-95-1

delta-Dodecalactone

Cat. No.: B1346982
CAS No.: 713-95-1
M. Wt: 198.3 g/mol
InChI Key: QRPLZGZHJABGRS-UHFFFAOYSA-N
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Description

Delta-Dodecalactone is a chemical compound classified as a lactone. It naturally occurs in various fruits and milk products, contributing to their characteristic aromas. This compound is known for its robust odor profile, which can evoke sensations ranging from peaches and coconuts to butter and milk . This compound is widely used in the flavor and fragrance industry due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Delta-Dodecalactone can be synthesized through several methods. One common synthetic route involves the aldol condensation of cyclopentanone and n-heptaldehyde, followed by catalytic hydrogenation to form a 2-heptyl cyclopentanone intermediate. This intermediate is then subjected to oxidation and ring expansion to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves bioreduction of Massoia oil. The process includes strain activation, preparation of seed culture solution, fermentation and conversion, extraction, solvent recycling, and rectification . This method is preferred for producing natural this compound, which is in high demand for its use in food and fragrance industries.

Chemical Reactions Analysis

Types of Reactions: Delta-Dodecalactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted lactones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of delta-Dodecalactone involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. In biological applications, its larvicidal effect is believed to be due to its ability to disrupt the cellular membranes of mosquito larvae, leading to their death .

Comparison with Similar Compounds

Delta-Dodecalactone is unique among lactones due to its specific odor profile and applications. Similar compounds include:

This compound stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

6-heptyloxan-2-one
Source PubChem
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InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QRPLZGZHJABGRS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCCC(=O)O1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9047596
Record name delta-Dodecalactone
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid, Colorless to very pale straw-yellow viscous liquid with a strong odor of fresh fruit; [HSDB] Colorless liquid; [MSDSonline], colourless to yellow liquid with a coconut-fruity odour, butter-like on dilution
Record name 2H-Pyran-2-one, 6-heptyltetrahydro-
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Record name delta-Dodecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/46/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

INSOL IN WATER, SOL IN ETHANOL; POORLY SOL IN PROPYLENE GLYCOL, very soluble in alcohol, propylene glycol and vegetable oil; insoluble in water
Record name DELTA-DODECALACTONE
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Record name delta-Dodecalactone
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Density

0.942-0.950
Record name delta-Dodecalactone
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Color/Form

COLORLESS TO VERY PALE STRAW-YELLOW LIQUID; VISCOUS

CAS No.

713-95-1, 3051-22-7
Record name δ-Dodecalactone
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Record name 2H-Pyran-2-one, 6-heptyltetrahydro-
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Record name Dodecan-5-olide
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Record name .DELTA.-DODECALACTONE
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Record name DELTA-DODECALACTONE
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Melting Point

-12 °C
Record name xi-5-Dodecanolide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the sensory properties of δ-Dodecalactone?

A1: δ-Dodecalactone possesses a potent, creamy, and fruity aroma, described as having nuances of coconut and peach. [, ]. In dairy products like cream, it contributes to the characteristic creamy flavor, with δ-Tetradecalactone playing a significant role in enhancing this sensory experience [].

Q2: What are the applications of δ-Dodecalactone in different industries?

A2: δ-Dodecalactone is widely used as a flavoring agent in various food products, including cakes, ice cream, dairy products, and beverages []. Its pleasant aroma also makes it valuable in fragrance applications.

Q3: Are there any potential applications of δ-Dodecalactone in insect control?

A3: Research suggests that δ-Dodecalactone exhibits repellent properties against bed bugs (Cimex lectularius) []. When applied to luggage or cloth surfaces, it demonstrated long-term repellency, highlighting its potential use in preventing bed bug infestations.

Q4: How is δ-Dodecalactone synthesized?

A4: One method for synthesizing δ-Dodecalactone involves a multi-step process starting with cyclopentanone and n-heptaldehyde. These reactants undergo an aldol condensation followed by catalytic hydrogenation to form a 2-heptyl cyclopentanone intermediate. Subsequent oxidation and ring expansion yield the final δ-Dodecalactone product [].

Q5: What are the advantages of the one-pot synthesis method for δ-Dodecalactone?

A5: The one-pot method for δ-Dodecalactone synthesis offers several advantages over traditional multi-step approaches. It simplifies the procedure, reduces reaction time, and requires fewer purification steps []. This method also results in a higher yield compared to performing aldol condensation, catalytic hydrogenation, and oxidation separately.

Q6: What is known about the presence and formation of δ-Dodecalactone in milk fat?

A6: Research suggests that δ-Dodecalactone exists in a bound form within milk fat and is released upon heating []. This bound form is believed to be a monohydroxy-acyl-triglyceride, acting as a precursor to δ-Dodecalactone.

Q7: How is the presence of δ-Dodecalactone affected by fruit ripening?

A7: Studies on peach fruit volatiles indicate that δ-Dodecalactone concentrations increase with fruit maturity, reaching their highest levels in tree-ripened peaches []. Notably, artificially ripened peaches showed significantly lower levels of δ-Dodecalactone compared to naturally ripened counterparts.

Q8: How do different lactones impact the sensory properties of dairy cream?

A8: While various lactones are present in dairy cream, research suggests that individual lactones have distinct sensory effects. Among these, δ-Tetradecalactone stands out for its ability to enhance the creamy flavor of cream when added at concentrations above its flavor threshold []. Other lactones, particularly C18 and C20 gamma and delta lactones, appear to influence the melting behavior of cream in the mouth.

Q9: What analytical techniques are used to study δ-Dodecalactone?

A9: Gas chromatography-mass spectrometry (GC-MS) is a key technique used for the identification and quantification of δ-Dodecalactone in various matrices, including food products, biological samples, and environmental samples [, , , ]. This method allows for the separation and detection of volatile compounds like δ-Dodecalactone based on their mass-to-charge ratio.

Q10: Can δ-Dodecalactone be produced through microbial means?

A10: Research indicates that microbial biotransformation can be used to produce δ-Dodecalactone from its corresponding α, β-unsaturated lactone precursor found in Massoi bark oil []. This approach offers a potentially sustainable and environmentally friendly alternative to chemical synthesis methods.

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